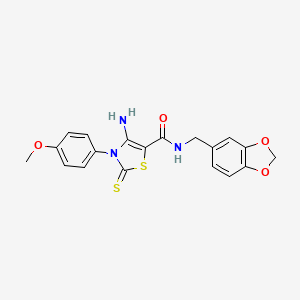![molecular formula C27H21N3O B12135044 [2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene](/img/structure/B12135044.png)
[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene is a complex organic compound that belongs to the class of indoloquinoxaline derivatives. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of an indoloquinoxaline core linked to a naphthalene moiety through an ethoxy group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene typically involves a multi-step process One common method includes the cyclocondensation of an anthraquinone derivative with appropriate reagents to form the indoloquinoxaline coreThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance the scalability and reproducibility of the production process.
化学反応の分析
Types of Reactions
[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indoloquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroindoloquinoxalines.
科学的研究の応用
[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
作用機序
The mechanism of action of [2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene involves its interaction with specific molecular targets and pathways. In biological systems, the compound may intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes or receptors involved in cell signaling pathways, contributing to its anticancer activity .
類似化合物との比較
Similar Compounds
Indolo[2,3-b]quinoxaline: Shares the core structure but lacks the ethoxy and naphthalene groups.
Naphthyl-substituted quinoxalines: Similar in having a naphthalene moiety but differ in the position and nature of the substituents.
Uniqueness
[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene is unique due to its specific structural features, which confer distinct photophysical and electronic properties. These properties make it particularly suitable for applications in organic electronics and as a fluorescent probe in biological research .
特性
分子式 |
C27H21N3O |
|---|---|
分子量 |
403.5 g/mol |
IUPAC名 |
7-methyl-6-(2-naphthalen-1-yloxyethyl)indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C27H21N3O/c1-18-8-6-12-21-25-27(29-23-14-5-4-13-22(23)28-25)30(26(18)21)16-17-31-24-15-7-10-19-9-2-3-11-20(19)24/h2-15H,16-17H2,1H3 |
InChIキー |
PWMIJZLPGLKULY-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCOC5=CC=CC6=CC=CC=C65 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B12134963.png)
![2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethylphenyl)a cetamide](/img/structure/B12134969.png)
![N-{3-[(3-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide](/img/structure/B12134971.png)
![N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12134997.png)
![(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4(5H)-one](/img/structure/B12135003.png)


![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12135007.png)
![3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12135013.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12135016.png)


![2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimid in-2-ylthio)]-N-(2-methoxyphenyl)acetamide](/img/structure/B12135041.png)
![1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12135043.png)
